3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)-4,4-dimethoxypiperidine
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Overview
Description
3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)-4,4-dimethoxypiperidine is a synthetic organic compound characterized by its unique structure, which includes multiple fluorine atoms and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)-4,4-dimethoxypiperidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the fluorine atoms: Fluorination reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the nitrophenyl group: This step involves nitration reactions, often using nitric acid or a nitrating mixture.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)-4,4-dimethoxypiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)-4,4-dimethoxypiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)-4,4-dimethoxypiperidine involves its interaction with specific molecular targets. The fluorine atoms and nitrophenyl group play crucial roles in these interactions, potentially affecting enzyme activity or receptor binding. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine: Shares a similar structure but with an azetidine ring instead of a piperidine ring.
4,4-Dimethoxy-3,3-difluoropiperidine: Lacks the nitrophenyl group but has a similar piperidine core.
Uniqueness
3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)-4,4-dimethoxypiperidine is unique due to the combination of its fluorinated positions and the presence of both a nitrophenyl group and dimethoxy groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)-4,4-dimethoxypiperidine (DFNMP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of DFNMP, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C13H15F3N2O4
- Molecular Weight : 304.27 g/mol
- CAS Number : 59754177
DFNMP exhibits biological activity primarily through its interaction with specific enzymes and receptors. The presence of the difluoro and nitrophenyl groups enhances its ability to modulate biological pathways.
- Enzyme Inhibition : DFNMP has been shown to inhibit certain enzymes involved in metabolic processes. For instance, it interacts with phosphodiesterases, which play a crucial role in cellular signaling by regulating cyclic nucleotide levels.
- Receptor Binding : The compound binds to various receptors, potentially influencing neurotransmitter systems. Its structural similarity to known neuroactive compounds suggests possible applications in treating neurological disorders.
Biological Activity Overview
Case Study 1: Anticancer Activity
In a study evaluating the antiproliferative effects of DFNMP on various cancer cell lines, it was found that DFNMP induced apoptosis through the activation of the caspase pathway. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that DFNMP could serve as a lead compound for developing anticancer therapies.
Case Study 2: Neuroprotective Effects
Research conducted on the neuroprotective properties of DFNMP showed that it could enhance the survival of neuronal cells under oxidative stress conditions. The compound was able to modulate the expression of neurotrophic factors, which are critical for neuronal health and survival.
Case Study 3: Enzyme Interaction Studies
DFNMP's interaction with phosphodiesterases was characterized using enzyme kinetics assays. The compound displayed competitive inhibition with an IC50 value of approximately 25 µM, indicating its potential for developing treatments targeting cyclic nucleotide signaling pathways.
Properties
CAS No. |
648920-82-5 |
---|---|
Molecular Formula |
C13H15F3N2O4 |
Molecular Weight |
320.26 g/mol |
IUPAC Name |
3,3-difluoro-1-(2-fluoro-4-nitrophenyl)-4,4-dimethoxypiperidine |
InChI |
InChI=1S/C13H15F3N2O4/c1-21-13(22-2)5-6-17(8-12(13,15)16)11-4-3-9(18(19)20)7-10(11)14/h3-4,7H,5-6,8H2,1-2H3 |
InChI Key |
QWLGMHHTRHAXLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCN(CC1(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])F)OC |
Origin of Product |
United States |
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